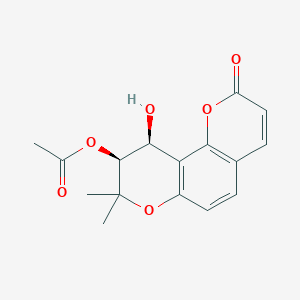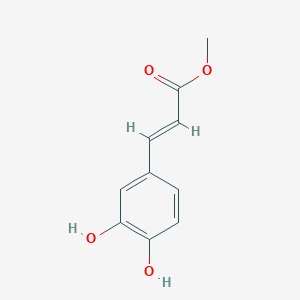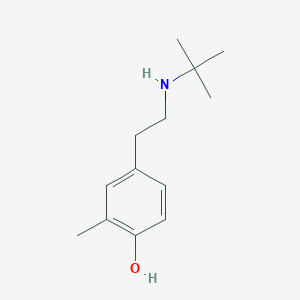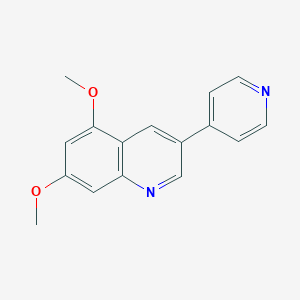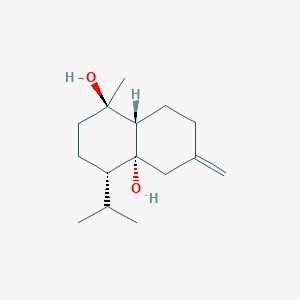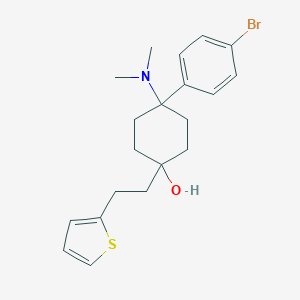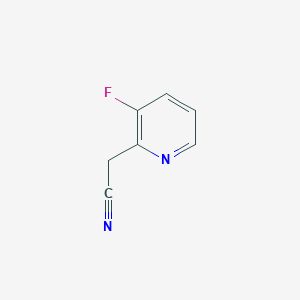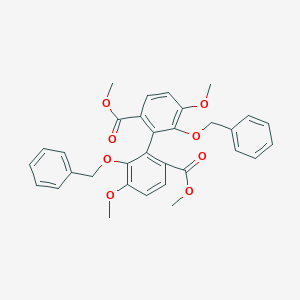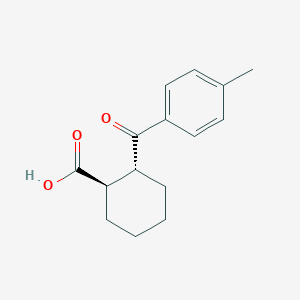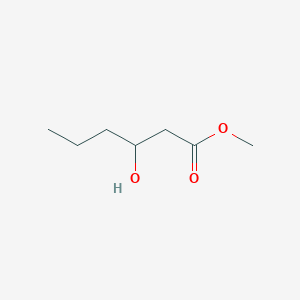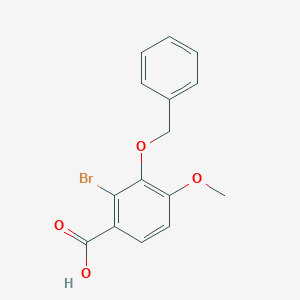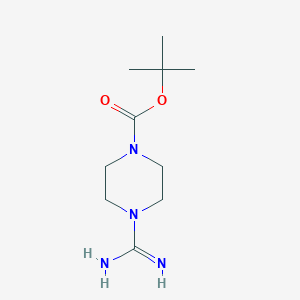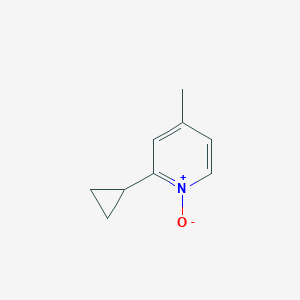
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position, with an oxygen atom bonded to the nitrogen atom of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopropyl-4-methylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the efficiency of the oxidation process.
化学反应分析
Types of Reactions
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
科学研究应用
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
作用机制
The mechanism of action of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and methyl groups contribute to the compound’s overall stability and binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
4-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylpyridine N-oxide: Similar structure but lacks the methyl group.
Uniqueness
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct steric and electronic properties.
属性
CAS 编号 |
158902-33-1 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI 键 |
LNSSNMBSRZJBRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
规范 SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
同义词 |
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


